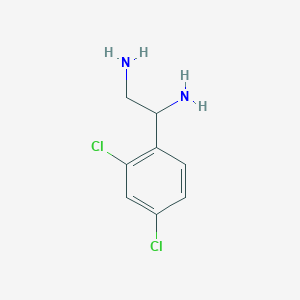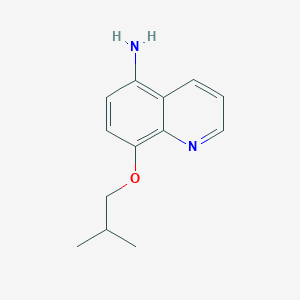
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is a synthetic peptide substrate commonly used in biochemical research. This compound is composed of a sequence of amino acids: leucine (Leu), valine (Val), leucine (Leu), and alanine (Ala), linked to a para-nitroaniline (pNA) group. The para-nitroaniline group is often used as a chromogenic reporter, making it useful for various enzymatic assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, releasing the para-nitroaniline group.
Oxidation and Reduction: The para-nitroaniline group can undergo redox reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Proteolytic Enzymes: Enzymes such as trypsin and chymotrypsin are commonly used to hydrolyze the peptide bonds.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.
Major Products
The primary product of enzymatic hydrolysis is the release of the para-nitroaniline group, which can be detected spectrophotometrically due to its chromogenic properties.
Scientific Research Applications
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is widely used in scientific research, particularly in the following fields:
Biochemistry: Used as a substrate in enzymatic assays to study protease activity.
Molecular Biology: Employed in the characterization of enzyme kinetics and specificity.
Medicine: Utilized in diagnostic assays to detect enzyme activity in biological samples.
Industry: Applied in quality control processes to monitor enzyme activity in various products.
Mechanism of Action
The mechanism of action of H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA involves its interaction with proteolytic enzymes. The enzymes recognize and bind to the peptide substrate, catalyzing the hydrolysis of the peptide bonds. This reaction releases the para-nitroaniline group, which can be quantified to measure enzyme activity. The molecular targets are the active sites of the proteolytic enzymes, and the pathways involved include the catalytic mechanisms of these enzymes.
Comparison with Similar Compounds
Similar Compounds
H-DL-Leu-DL-Val-pNA: A shorter peptide substrate with similar applications.
H-DL-Val-DL-Leu-DL-Lys-pNA: Another peptide substrate used in enzymatic assays.
Uniqueness
H-DL-Leu-DL-Val-DL-Leu-DL-Ala-pNA is unique due to its specific sequence of amino acids, which provides distinct recognition and binding properties for certain proteolytic enzymes. This specificity makes it particularly useful in assays where precise enzyme-substrate interactions are required.
Properties
Molecular Formula |
C26H42N6O6 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-amino-4-methyl-N-[3-methyl-1-[[4-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]pentanamide |
InChI |
InChI=1S/C26H42N6O6/c1-14(2)12-20(27)24(34)31-22(16(5)6)26(36)30-21(13-15(3)4)25(35)28-17(7)23(33)29-18-8-10-19(11-9-18)32(37)38/h8-11,14-17,20-22H,12-13,27H2,1-7H3,(H,28,35)(H,29,33)(H,30,36)(H,31,34) |
InChI Key |
XSIDFCCDJZVMCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


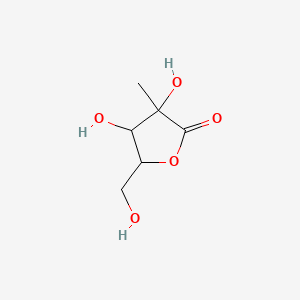
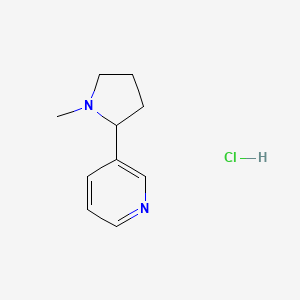


![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)
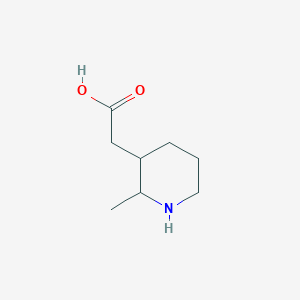
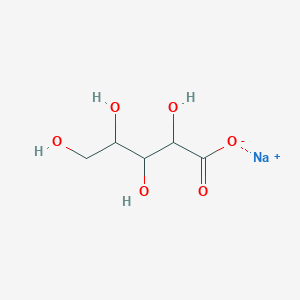
![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)



